molecular formula C21H31N7O3 B2893985 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014030-98-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2893985
CAS No.: 1014030-98-8
M. Wt: 429.525
InChI Key: SMMOSRQLDCGTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H31N7O3 and its molecular weight is 429.525. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has investigated aza-pseudopeptides, including similar purine derivatives, for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, characterized by methods like FTIR, NMR, and electrochemical impedance spectroscopy, demonstrated significant inhibition efficiency, which increased with concentration. This highlights their potential in protecting metallic surfaces against corrosion in industrial applications (Chadli et al., 2017).

Crystal Structure Analysis

The crystal structure of similar purine derivatives has been elucidated to understand their molecular geometry and potential interactions in solid-state forms. Such analyses provide insights into the molecular conformation and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (Karczmarzyk & Pawłowski, 1997).

Biochemical Evaluation

In the realm of biochemical research, derivatives of purines have been synthesized and evaluated for their biological activities, such as receptor affinity and enzyme inhibitory potency. This includes assessments against serotonin and dopamine receptors, and phosphodiesterases, highlighting the potential for developing therapeutic agents with specific pharmacological profiles (Zagórska et al., 2016).

Antimicrobial and Anticancer Activity

Further investigations into the synthetic derivatives of purine compounds have explored their antimicrobial and anticancer activities. Through chemical modifications and biological evaluations, researchers aim to discover novel compounds with effective antimicrobial properties and potential anticancer applications, demonstrating the compound's utility in developing new therapeutic agents (Abdul-Reda & Abdul-Ameer, 2018).

Material Science Applications

In material science, the synthesis of novel compounds based on purine structures has been explored for applications in OLED (Organic Light Emitting Diode) technologies and photovoltaic systems. These studies focus on the design and synthesis of compounds with specific electronic properties for use in electronic and photonic devices, demonstrating the compound's versatility beyond biomedical applications (Taydakov et al., 2016).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(2-morpholin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O3/c1-14(2)13-27-17-18(22-20(27)28-16(4)12-15(3)23-28)24(5)21(30)26(19(17)29)7-6-25-8-10-31-11-9-25/h12,14H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMOSRQLDCGTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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